Tripropyl Phosphate-d21: A Technical Guide for Researchers
Tripropyl Phosphate-d21: A Technical Guide for Researchers
An In-depth Examination of a Key Internal Standard for Analytical Chemistry
This technical guide provides a comprehensive overview of Tripropyl phosphate-d21 (TPP-d21), a deuterated analog of the organophosphate flame retardant and plasticizer, Tripropyl phosphate (TnPP). Designed for researchers, scientists, and professionals in drug development, this document details the chemical properties, primary applications, and explicit experimental protocols for the use of TPP-d21 as an internal standard in quantitative analysis.
Core Chemical and Physical Characteristics
Tripropyl phosphate-d21 is distinguished by the substitution of hydrogen atoms with deuterium. This isotopic labeling renders it an invaluable tool in mass spectrometry and nuclear magnetic resonance-based quantification, as it is chemically identical to its non-deuterated counterpart but possesses a greater molecular weight. A summary of its key properties is provided below.
| Property | Value |
| Chemical Name | Tripropyl phosphate-d21 |
| Synonyms | Tri-n-propyl-d21 phosphate, Phosphoric acid tripropyl-d21 ester |
| CAS Number | 1219794-92-9[1] |
| Molecular Formula | C9D21O4P[1] |
| Molecular Weight | 245.36 g/mol [1] |
| Appearance | Colorless to light yellow liquid[2] |
| Purity | Typically ≥98%[1] |
| Isotopic Enrichment | Typically ≥99% |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and Dimethyl sulfoxide (DMSO). |
| Storage Conditions | Recommended storage at 4°C, sealed and protected from moisture. For long-term storage in a solvent, temperatures of -20°C or -80°C are advised.[2] |
Applications in Scientific Research
The principal application of Tripropyl phosphate-d21 is as an internal standard for the precise quantification of Tripropyl phosphate and other related organophosphate esters.[2] Its use is critical in a variety of matrices, including:
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Environmental Samples: Analysis of water, soil, sediment, and atmospheric samples.
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Biological Matrices: Quantification in urine, blood, serum, and various tissues.
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Consumer Products: Detection in plastics, textiles, and electronic devices.
By incorporating a known quantity of TPP-d21 into a sample prior to analysis, variations arising from sample preparation, such as extraction inefficiencies, and fluctuations in instrument response can be effectively normalized. This ensures the generation of highly accurate and reproducible quantitative data. The primary analytical techniques that leverage TPP-d21 are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the application of Tripropyl phosphate-d21 in common analytical workflows.
Quantification of Tripropyl Phosphate in Biological Samples via LC-MS/MS
This protocol outlines a standard procedure for the determination of Tripropyl phosphate (TnPP) concentrations in human urine, utilizing TPP-d21 as an internal standard.
3.1.1. Sample Preparation: Solid Phase Extraction (SPE)
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Urine samples should be brought to room temperature and subsequently centrifuged at 3,000 rpm for 10 minutes to pellet any suspended solids.
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A 1 mL aliquot of the resulting supernatant is transferred to a fresh tube.
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The sample is then fortified (spiked) with a known concentration of Tripropyl phosphate-d21, typically from a stock solution in methanol (e.g., to a final concentration of 50 ng/mL).
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To hydrolyze conjugated metabolites, 10 µL of a β-glucuronidase/arylsulfatase enzyme mixture is added, and the sample is incubated at 37°C for a minimum of 2 hours.
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A polymeric Solid Phase Extraction (SPE) cartridge (e.g., Waters Oasis HLB) is conditioned by passing 3 mL of methanol followed by 3 mL of deionized water.
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The enzyme-treated urine sample is then loaded onto the conditioned SPE cartridge.
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The cartridge is washed with 3 mL of a 5% methanol in water solution to elute polar interferences.
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The target analytes (TnPP and TPP-d21) are eluted from the cartridge with 3 mL of methanol.
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The eluate is evaporated to complete dryness under a gentle stream of nitrogen gas.
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The dried residue is reconstituted in 100 µL of the initial mobile phase composition for LC-MS/MS analysis.
3.1.2. LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 reversed-phase column (e.g., 2.1 mm internal diameter x 100 mm length, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in deionized water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Elution Gradient | Initiate at 5% B, linearly increase to 95% B over 10 minutes, maintain for 2 minutes, then return to initial conditions for a 3-minute equilibration. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Oven Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole instrument |
| Ionization Source | Electrospray Ionization (ESI) in Positive Ion Mode |
| MRM Transitions | TnPP: m/z 225.1 -> 183.1, 141.1; TPP-d21: m/z 246.2 -> 198.2, 152.2 |
| Collision Energy | To be optimized for each specific instrument and transition |
Purity Determination by Quantitative NMR (qNMR)
This protocol details the use of TPP-d21 for assessing the purity of a Tripropyl phosphate sample using ¹H-NMR.
3.2.1. Sample Preparation
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An accurately weighed quantity of the Tripropyl phosphate sample (e.g., 10 mg) is placed into a clean vial.
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An accurately weighed, known amount of Tripropyl phosphate-d21 internal standard (e.g., 10 mg) is added to the same vial.
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The mixture is completely dissolved in a precise volume of a suitable deuterated solvent (e.g., 1 mL of Chloroform-d, CDCl₃), ensuring no solvent signals overlap with those of the analyte or the internal standard.
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The resulting solution is transferred into a standard NMR tube.
3.2.2. NMR Acquisition Parameters (¹H-NMR)
| Parameter | Recommended Setting |
| Spectrometer Field Strength | 400 MHz or higher |
| Observed Nucleus | ¹H |
| Pulse Program | A standard 30-degree pulse sequence (e.g., zg30) |
| Number of Scans | A minimum of 16 scans to achieve an adequate signal-to-noise ratio |
| Relaxation Delay (d1) | At least 5 times the longest spin-lattice relaxation time (T1) of the protons of interest (often >30 seconds for accurate quantification) |
| Acquisition Time | Greater than 3 seconds |
| Spectral Width | Sufficient to encompass all relevant proton signals |
3.2.3. Data Analysis and Purity Calculation
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The acquired Free Induction Decay (FID) is processed using standard methods: Fourier transformation, phase correction, and baseline correction.
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A well-resolved, non-overlapping signal for TnPP and a corresponding signal for TPP-d21 are integrated.
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The purity of the TnPP sample is calculated using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
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I = Integrated area of the signal
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N = Number of protons giving rise to the integrated signal
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MW = Molecular weight
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m = Mass
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Purity_IS = Certified purity of the internal standard
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Putative Metabolic Pathway of Tripropyl Phosphate
The biotransformation of Tripropyl phosphate has not been as extensively characterized as that of other organophosphate flame retardants. However, based on the known metabolic fate of structurally similar compounds, a putative metabolic pathway can be proposed. This pathway primarily involves Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, resulting in hydroxylation and dealkylation of the propyl chains. These metabolites can then undergo Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.
Caption: A putative metabolic pathway for Tripropyl phosphate (TnPP).
Standardized Workflow for Analyte Quantification
The diagram below illustrates a generalized workflow for the quantification of a target analyte, such as TnPP, in a biological matrix using Tripropyl phosphate-d21 as an internal standard, from sample receipt to final data reporting.
Caption: A generalized workflow for analyte quantification using an internal standard.
